molecular formula C20H26Si2 B14235678 ([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane] CAS No. 234076-12-1

([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]

Cat. No.: B14235678
CAS No.: 234076-12-1
M. Wt: 322.6 g/mol
InChI Key: DBVRDDFZKPZFEG-UHFFFAOYSA-N
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Description

4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl is an organosilicon compound characterized by the presence of two dimethylvinylsilyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl typically involves the hydrosilylation of 4,4’-bis(trimethylsilyl)biphenyl with vinylsilane derivatives. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds as follows:

    Hydrosilylation Reaction:

Industrial Production Methods

Industrial production of 4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form silanol or siloxane derivatives.

    Reduction: The compound can be reduced to form the corresponding hydrosilyl derivatives.

    Substitution: The vinyl groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Hydrosilyl derivatives.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl in various applications involves its ability to undergo hydrosilylation reactions. The vinyl groups react with various substrates, forming stable silicon-carbon bonds. This reactivity is facilitated by the presence of the biphenyl core, which provides structural stability and electronic effects that enhance the reactivity of the vinyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl is unique due to its biphenyl core, which imparts rigidity and stability to the molecule. The presence of dimethylvinylsilyl groups enhances its reactivity in hydrosilylation reactions, making it a valuable compound in materials science and organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

234076-12-1

Molecular Formula

C20H26Si2

Molecular Weight

322.6 g/mol

IUPAC Name

ethenyl-[4-[4-[ethenyl(dimethyl)silyl]phenyl]phenyl]-dimethylsilane

InChI

InChI=1S/C20H26Si2/c1-7-21(3,4)19-13-9-17(10-14-19)18-11-15-20(16-12-18)22(5,6)8-2/h7-16H,1-2H2,3-6H3

InChI Key

DBVRDDFZKPZFEG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C=C

Origin of Product

United States

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